molecular formula C26H23N3O2 B2740664 3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-52-5

3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2740664
CAS No.: 901005-52-5
M. Wt: 409.489
InChI Key: LELGHSMEGWSYSB-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound that has attracted the attention of researchers due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Synthesis and Cytotoxic Activity

  • A study focused on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, including compounds with structural similarities to 3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline. These compounds exhibited potent cytotoxic properties against various cancer cell lines, highlighting their potential as anticancer agents (Deady et al., 2003).

Photophysical Properties and Molecular Logic Gates

  • Another study explored the photophysical properties of amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline. It discussed their solvatochromism, acidochromism, solid state fluorescence, and electron transfer processes, with implications for their use in molecular logic gates (Uchacz et al., 2016).

Quantum Chemical Simulations

  • Research involving optical absorption measurements and quantum-chemical simulations on derivatives of 1H-pyrazolo[3,4-b]quinoline, including the analysis of absorption spectra changes due to substitution, contributes to understanding the electronic structure and properties of these compounds (Koścień et al., 2003).

Synthetic Methodologies

  • Studies on the Friedländer condensation of 1H-pyrazolin-5-ones with O-aminobenzaldehydes for the synthesis of 1H-pyrazolo[3,4-b]quinolines provide insights into synthetic strategies and the formation of related heterocyclic compounds (Tomasik et al., 1983).

Reversible Quenching of Fluorescence

  • Research on the reversible quenching of fluorescence from pyrazolo[3,4-b]quinoline derivatives by protonation sheds light on their potential applications in organic fluorescent materials and light-emitting devices (Mu et al., 2010).

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c1-16-9-11-19(13-17(16)2)29-26-20-7-5-6-8-22(20)27-15-21(26)25(28-29)18-10-12-23(30-3)24(14-18)31-4/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELGHSMEGWSYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC(=C(C=C5)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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